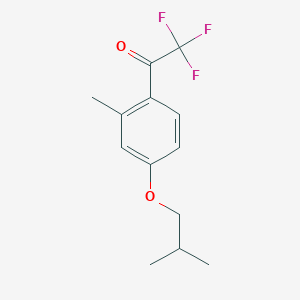
2,2,2-Trifluoro-1-(4-isobutoxy-2-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C13H15F3O2 It is a derivative of acetophenone, characterized by the presence of trifluoromethyl, butoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-iso-Butoxyacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Reaction Mechanism: The reaction proceeds through the acylation of the aromatic ring, where the trifluoroacetyl group is introduced to the acetophenone derivative.
Industrial Production Methods
In an industrial setting, the production of 4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
化学反応の分析
Types of Reactions
4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce alcohols.
科学的研究の応用
4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of specific enzymes or receptors involved in disease pathways.
類似化合物との比較
Similar Compounds
- 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone
- 4’-Methoxy-2,2,2-trifluoroacetophenone
Uniqueness
4’-iso-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H15F3O2 |
|---|---|
分子量 |
260.25 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[2-methyl-4-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)7-18-10-4-5-11(9(3)6-10)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3 |
InChIキー |
OEYLHXAYBHSPRK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)

![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)

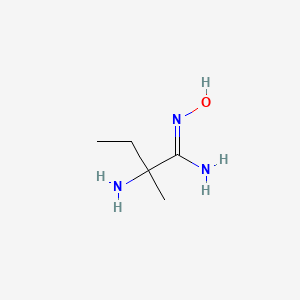
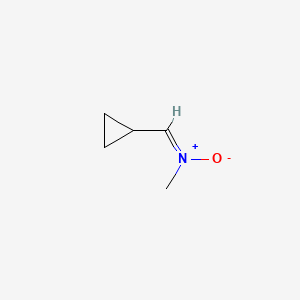
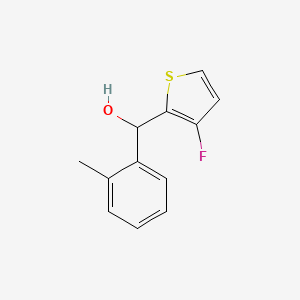
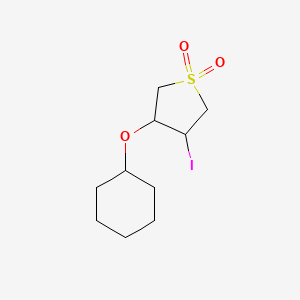
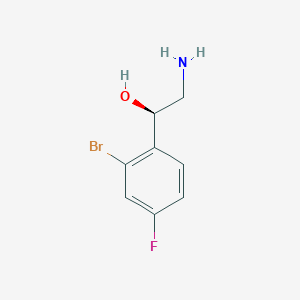


![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)

